molecular formula C9H11ClO3S B1461646 1-(2-Chloroethoxy)-4-methanesulfonylbenzene CAS No. 34334-22-0

1-(2-Chloroethoxy)-4-methanesulfonylbenzene

Cat. No. B1461646
CAS RN: 34334-22-0
M. Wt: 234.7 g/mol
InChI Key: KYKYDLWIBQQHMJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-methanesulfonylbenzene (CEMSB) is a chemical compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of potential uses. CEMSB is a type of organosulfur compound that can be used as a reagent, catalyst, or reactant in a variety of chemical reactions. It is also used in biochemistry and physiology research as a substrate, inhibitor, or activator of enzymes.

Scientific Research Applications

Toxicology and Environmental Impact Studies

One study examined the toxicology and carcinogenesis of bis(2-chloroethoxy)methane, a compound used as a solvent and starting agent in the production of fungicides and polysulfide polymers. This study aimed to assess its carcinogenic potential and toxic effects on rats and mice through dermal applications, providing insights into environmental health and safety concerns related to chemical manufacturing and use (National Toxicology Program technical report series, 2011).

Synthesis and Characterization of Chemical Compounds

Another research effort focused on the structural and spectroscopic studies of a complex involving 4-nitrophenyl[bis(ethylsulfonyl)]methane. This work highlights the importance of understanding chemical interactions and properties for developing new materials or pharmaceuticals, which could be relevant for compounds similar to "1-(2-Chloroethoxy)-4-methanesulfonylbenzene" (Journal of Molecular Structure, 2001).

Biodegradation Studies

A study on the potential for cometabolic biodegradation of 1,4-dioxane in aquifers with methane or ethane as primary substrates explores the environmental fate of complex organic molecules. This research might inform approaches for mitigating pollution or remediating environments contaminated with similar substances (Biodegradation, 2017).

Application in Synthesis

Research on the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, using methanesulfonic acid as a catalyst, showcases the potential for synthesizing complex organic compounds efficiently. Such methodologies could be applicable in the synthesis or modification of compounds including "1-(2-Chloroethoxy)-4-methanesulfonylbenzene" (Australian Journal of Chemistry, 2008).

Technological Studies on Synthesis

A technological study on the synthesis of bis(2-chloroethoxy)methane, through the reaction of ethylene chlorohydrin and Oligopolyformaldehyde, reveals optimized conditions for high yield production. This research may offer insights into the synthesis processes for related chemicals (Advanced Materials Research, 2014).

properties

IUPAC Name

1-(2-chloroethoxy)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKYDLWIBQQHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258916
Record name 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-4-methanesulfonylbenzene

CAS RN

34334-22-0
Record name 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34334-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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